4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide
Overview
Description
Physical and Chemical Properties Analysis
“N,N’-(1,4-Phenylene)bis(4-nitrobenzamide)” is a yellow crystalline solid that is soluble in organic solvents. A related compound, “N,N’-1,4-Phenylenebis(4-aminobenzamide)”, has a density of 1.4±0.1 g/cm3, a boiling point of 481.3±40.0 °C at 760 mmHg, a vapour pressure of 0.0±1.2 mmHg at 25°C, and an enthalpy of vaporization of 74.6±3.0 kJ/mol .Scientific Research Applications
Corrosion Inhibition
N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. Schiff bases derived from similar compounds showed significant corrosion inhibition efficiencies, indicating their potential in industrial applications such as steel pickling, descaling, and oil well acidization. These inhibitors function by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates. The adherence of these molecules to the metal surface follows the Langmuir adsorption isotherm model, with detailed surface morphology studies supporting their protective action (Singh & Quraishi, 2016).
Advanced Polymer Materials
Several studies have focused on synthesizing and characterizing novel polymers incorporating N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) or related structures, highlighting their potential in creating materials with desirable thermal and mechanical properties. For instance, polymers derived from diamines containing sulfone, ether, and amide groups exhibit high thermal stability and enhanced solubility, making them suitable for high-performance applications (Mehdipour-Ataei, Sarrafi, & Hatami, 2004). Similarly, polyimides based on flexible diamines demonstrated noteworthy properties, such as thermal stability and unique structural characteristics, suitable for advanced material applications (Mehdipour-Ataei, Hatami, & Akbarian-Feizi, 2005).
Photoluminescent Materials
The synthesis and characterization of model luminescent compounds, including those based on N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) derivatives, have opened avenues in the development of electroluminescent materials. These compounds, designed for studying structure-property relationships, show promising optical properties, including high fluorescence quantum yields and specific emission wavelengths, making them candidates for use in electroluminescent diodes and other optoelectronic devices (Chaieb et al., 2007).
Antibacterial Agents
Research into Schiff base ligands derived from benzothiazole and similar to N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) has shown that these compounds and their lanthanide (III) complexes exhibit significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Propionibacterium acnes. These findings suggest potential applications in developing new antibacterial agents (Mishra et al., 2020).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity .
Mode of Action
Biochemical Pathways
Benzylic compounds are known to react via sn1 or sn2 pathways, depending on their substitution .
Result of Action
Properties
IUPAC Name |
4-nitro-N-[4-[(4-nitrobenzoyl)amino]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6/c25-19(13-1-9-17(10-2-13)23(27)28)21-15-5-7-16(8-6-15)22-20(26)14-3-11-18(12-4-14)24(29)30/h1-12H,(H,21,25)(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYZUPPARJCROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389088 | |
Record name | N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5922-25-8 | |
Record name | NSC121836 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(1,4-Phenylene)bis(4-nitrobenzamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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